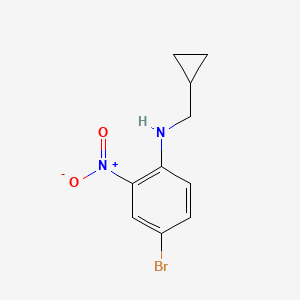

4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline

Description

Contextualization within Substituted Anilines and Nitroaromatics

4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline is a derivative of aniline (B41778), a foundational structure in a vast array of organic molecules. Substituted anilines, in general, are crucial components in the synthesis of pharmaceuticals, agrochemicals, and dyes. The specific substitutions on the aniline ring in this compound—a bromine atom, a nitro group, and an N-cyclopropylmethyl group—each impart distinct chemical properties that define its reactivity and utility.

The presence of a bromine atom and a nitro group places this compound within the class of nitroaromatics. Nitroaromatic compounds are pivotal in organic synthesis, primarily due to the strong electron-withdrawing nature of the nitro group, which activates the aromatic ring for nucleophilic aromatic substitution and influences the regioselectivity of various reactions. guidechem.com The bromine atom further enhances the synthetic versatility of the molecule, acting as a handle for cross-coupling reactions.

The N-cyclopropylmethyl substituent is a notable feature, as the cyclopropyl (B3062369) group is a desirable motif in medicinal chemistry, often contributing to improved metabolic stability and binding affinity of drug candidates. The combination of these functional groups in a single molecule creates a unique chemical entity with a specific reactivity profile.

Significance as a Key Synthetic Intermediate and Building Block

The primary significance of 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline lies in its role as a key intermediate for the synthesis of more complex molecules. Its structural features allow for a variety of chemical transformations, making it a valuable building block in multi-step synthetic sequences.

The reactivity of 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline is dictated by its functional groups:

The Nitro Group: Can be reduced to an amino group, opening pathways to the synthesis of substituted diamines, which are precursors to a wide range of heterocyclic compounds.

The Bromine Atom: Can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents at the 4-position of the aniline ring.

The Amino Group: The secondary amine can undergo further reactions, although its reactivity is influenced by the electronic effects of the other substituents on the ring.

This trifunctional nature allows for a high degree of molecular diversity to be generated from a single starting material, highlighting its importance as a versatile synthetic intermediate.

Overview of Current Research Trajectories Involving 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline

While specific research exclusively focused on 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline is not abundant in publicly accessible literature, its utility can be understood by examining the research trajectories of its parent compound, 4-bromo-2-nitroaniline (B116644), and the broader class of substituted anilines.

Research involving 4-bromo-2-nitroaniline indicates its use as a precursor in the synthesis of various biologically active molecules and functional materials. guidechem.com For instance, it is a starting material for the synthesis of certain dyes and pharmaceutical intermediates. guidechem.com The introduction of the N-cyclopropylmethyl group in 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline suggests its potential application in medicinal chemistry, where this moiety is often incorporated to enhance the pharmacological properties of a molecule.

Therefore, current and future research involving 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline is likely to be in the following areas:

Drug Discovery: As an intermediate in the synthesis of novel therapeutic agents. The combination of the bromo-nitroaniline core with the cyclopropylmethyl group could be explored for developing new classes of kinase inhibitors, anti-infective agents, or other targeted therapies.

Materials Science: As a building block for the creation of new organic materials with specific electronic or optical properties. The chromophoric nature of the nitroaniline core can be tuned by further chemical modifications.

Agrochemicals: In the development of new herbicides, pesticides, or fungicides, where the substituted aniline scaffold is a common feature.

Interactive Data Table: Physicochemical Properties of 4-Bromo-2-nitroaniline (Precursor)

| Property | Value |

| Molecular Formula | C6H5BrN2O2 |

| Molecular Weight | 217.02 g/mol |

| Appearance | Yellow to light brown crystalline solid |

| Melting Point | 110-113 °C |

| Boiling Point | 308.7 °C at 760 mmHg |

| Solubility | Limited in water, soluble in ethanol (B145695), acetone |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-(cyclopropylmethyl)-2-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O2/c11-8-3-4-9(10(5-8)13(14)15)12-6-7-1-2-7/h3-5,7,12H,1-2,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYKQBQZPPDVIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=C(C=C(C=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 4 Bromo N Cyclopropylmethyl 2 Nitroaniline

Established Synthetic Pathways to 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline

The synthesis of 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline is typically approached by assembling the key structural features in a stepwise manner. The two principal strategies involve either building the 4-bromo-2-nitroaniline (B116644) scaffold first and then adding the cyclopropylmethyl group, or by reacting cyclopropylmethylamine with a pre-functionalized benzene (B151609) ring containing the bromo and nitro groups along with a suitable leaving group.

Nucleophilic Aromatic Substitution Strategies for Nitroaromatic Precursors

A viable synthetic route design involves a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy relies on a benzene ring activated by at least one strong electron-withdrawing group, such as a nitro group, which facilitates the attack of a nucleophile. msu.edu The nitro group significantly reduces the electron density of the aromatic ring, making it susceptible to nucleophilic attack at the ortho and para positions. msu.edu

In this approach, a precursor such as 1,4-dibromo-2-nitrobenzene (B110544) or 4-bromo-1-fluoro-2-nitrobenzene (B1272216) serves as the electrophilic aromatic substrate. The fluorine atom is a particularly effective leaving group in SNAr reactions. The reaction proceeds by the addition of cyclopropylmethylamine, which acts as the nucleophile, displacing the leaving group (e.g., fluoride (B91410) or bromide) at the position ortho to the nitro group. The reaction is driven by the formation of a stable intermediate, known as a Meisenheimer complex, which is resonance-stabilized by the adjacent nitro group. nih.gov Subsequent elimination of the leaving group re-establishes aromaticity and yields the final N-substituted product. This method allows for the direct installation of the N-(cyclopropylmethyl) moiety onto the nitroaromatic core.

Halogenation and Nitration Approaches in the Synthesis of 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline

This is arguably the most common approach, where the 4-bromo-2-nitroaniline intermediate is synthesized first. The methods for achieving this substitution pattern on the aniline (B41778) ring require careful control of reagents and conditions to ensure correct regioselectivity.

One established method begins with the direct bromination of 2-nitroaniline (B44862). Due to the activating effect of the amino group and the directing effect of both the amino (ortho-, para-directing) and nitro (meta-directing) groups, the bromine is directed to the position para to the amino group and meta to the nitro group, yielding 4-bromo-2-nitroaniline.

Alternatively, a synthesis can start from a more readily available starting material like p-toluidine (B81030) (4-methylaniline). This process involves a sequence of protection, nitration, and halogenation steps. A typical sequence is as follows:

Protection: The amino group of p-toluidine is first protected, for example, by reacting it with ethyl chloroformate to form an N-(p-toluene) ethyl carbamate (B1207046). This protection step prevents unwanted side reactions and moderates the reactivity of the amino group.

Nitration: The protected aniline is then nitrated. Using a nitrating agent like tert-butyl nitrite (B80452) in the presence of a copper salt catalyst introduces a nitro group at the position ortho to the carbamate group. patsnap.com

Hydrolysis (Deprotection): The protecting group is subsequently removed via hydrolysis to yield 4-methyl-2-nitroaniline. patsnap.com

Halogenation: The final step would involve replacing the methyl group with a bromine atom, often through a Sandmeyer-type reaction sequence after diazotization of a related amino precursor, or by direct halogenation if a suitable precursor is used. A more direct route involves protecting 2-methylaniline, followed by bromination and subsequent hydrolysis to obtain 4-bromo-2-methylaniline. google.com The methyl group can then be converted to an amino group and subsequently removed or replaced.

A patent for a similar compound, 2-bromo-4-nitroaniline, describes a process where p-nitroaniline is dissolved in dilute sulfuric acid, followed by the addition of hydrobromic acid and hydrogen peroxide to achieve bromination ortho to the amino group. google.com

Introduction of the Cyclopropylmethyl Moiety via Amination Reactions

Once the 4-bromo-2-nitroaniline core is obtained, the final step is the introduction of the cyclopropylmethyl group. This is typically achieved through an N-alkylation reaction. In this reaction, 4-bromo-2-nitroaniline is treated with a cyclopropylmethyl electrophile, such as cyclopropylmethyl bromide or tosylate, in the presence of a base.

The reaction proceeds via the deprotonation of the aniline nitrogen by the base, creating a more nucleophilic amide anion. This anion then attacks the electrophilic carbon of the cyclopropylmethyl halide, displacing the halide leaving group and forming the new carbon-nitrogen bond. Research on analogous systems, such as the N-alkylation of various substituted anilines, demonstrates the feasibility of this approach. For instance, studies show that anilines, including those with electron-withdrawing nitro groups, can be successfully N-alkylated under various conditions, including acid-catalyzed or metal-catalyzed reactions with alcohols. acs.orgacs.org

Optimization of Reaction Conditions and Reagent Selection

The efficiency, yield, and purity of the final product are highly dependent on the careful optimization of reaction parameters. Key factors include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

Solvent Effects on Reaction Yield and Selectivity in 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline Synthesis

The choice of solvent plays a critical role, particularly in the N-alkylation step. The solvent must be able to dissolve the reactants but should not interfere with the reaction. Its polarity can significantly influence the reaction pathway and rate.

In the context of N-alkylation of anilines, a comprehensive study demonstrated that solvent choice governs chemoselectivity between N-alkylation and C-alkylation. acs.org Nonpolar solvents like toluene (B28343) were found to exclusively favor the desired N-alkylation, whereas polar protic solvents promoted competing C-alkylation at the para position. acs.org For the synthesis of 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline, a nonpolar aprotic solvent such as Toluene, Tetrahydrofuran (THF), or Dichloromethane (DCM) would likely be preferred for the N-alkylation step to maximize the yield of the target compound.

Theoretical and spectroscopic studies on p-nitroaniline have shown that its electronic state, and thus its reactivity, is influenced by solvent polarity. researchgate.net Polar solvents can stabilize the charge-separated ground state, potentially affecting the nucleophilicity of the amino group. Therefore, empirical testing of various solvents is crucial for optimizing the synthesis.

| Solvent | Reaction Type Favored | Rationale |

|---|---|---|

| Toluene | N-Alkylation | Nonpolar solvent stabilizes the transition state for nucleophilic attack by the nitrogen atom. acs.org |

| Hexafluoroisopropanol (HFIP) | C-Alkylation (para) | Polar protic solvent stabilizes the transition state for electrophilic attack on the aromatic ring. acs.org |

| Hexane | N-Alkylation | A nonpolar solvent used in visible-light-induced N-alkylation, resulting in high yields. nih.gov |

Temperature and Stoichiometric Influences on Reaction Kinetics

Reaction temperature is a critical parameter that directly impacts reaction rates. For halogenation and nitration reactions, temperature control is essential to prevent over-reaction and the formation of undesired poly-substituted byproducts. For instance, bromination of aniline derivatives can be highly exothermic, and maintaining a specific temperature range, sometimes from -5°C to ambient temperature, is necessary for selective mono-bromination. googleapis.com Nitration reactions are also typically performed at controlled, often low, temperatures (e.g., 0-10°C) to manage the reaction rate and selectivity. googleapis.com

In the N-alkylation step, temperature influences the rate of reaction. While higher temperatures generally increase the reaction rate, they can also lead to decomposition or side reactions. Optimization studies for the N-alkylation of anilines have explored temperatures ranging from room temperature to 120°C, depending on the catalyst and reactants used. acs.orgnih.gov A common procedure for the N-alkylation of anilines involves stirring the reaction mixture at 80°C for several hours. acs.org

Stoichiometry, the molar ratio of reactants, is also crucial. In the N-alkylation step, a slight excess of the alkylating agent (cyclopropylmethyl bromide) may be used to ensure complete conversion of the 4-bromo-2-nitroaniline. However, a large excess can lead to undesired dialkylation or other side reactions. Similarly, the amount of base used must be carefully controlled, with typically 1.0 to 1.5 equivalents being sufficient to facilitate the reaction without causing unwanted side reactions.

| Reaction Step | Parameter | Typical Condition | Effect on Reaction |

|---|---|---|---|

| Bromination | Temperature | -5°C to 100°C | Controls regioselectivity and prevents polybromination. googleapis.com |

| Nitration | Temperature | 5°C to 10°C | Manages exothermic reaction and improves selectivity. googleapis.com |

| N-Alkylation | Temperature | 25°C to 120°C | Affects reaction rate; optimization needed to balance speed and side reactions. acs.orgnih.gov |

| N-Alkylation | Stoichiometry | ~1.5 eq. of aniline | Using a slight excess of the amine can improve yield. acs.org |

Catalytic Systems in the Preparation of 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline

The N-alkylation of anilines, particularly those with electron-withdrawing groups like the nitro group, can be sluggish. Therefore, catalytic systems are often employed to enhance the reaction rate and yield. While specific catalysts for the synthesis of 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline are not extensively detailed in readily available literature, general principles of N-alkylation of aromatic amines suggest several potential catalytic approaches.

Transition-metal catalysts, particularly those based on palladium, ruthenium, and iridium, are widely used for N-alkylation reactions. nih.govmdpi.comresearchgate.net These catalysts often operate via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where an alcohol is used as the alkylating agent. mdpi.com This method is considered a green chemistry approach as the only byproduct is water. rsc.org For the synthesis of the title compound, this would involve using cyclopropylmethanol (B32771) instead of a halide.

Catalytic systems for similar N-alkylations include:

Palladium Nanoparticles: Supported palladium nanoparticles have shown good catalytic activity in the N-alkylation of anilines. mdpi.com

Ruthenium and Iridium Complexes: Complexes of ruthenium and iridium, often with N-heterocyclic carbene (NHC) ligands, are effective for the N-alkylation of a wide range of amines, including those with electron-withdrawing substituents. nih.gov

Base Metal Catalysts: More cost-effective catalysts based on metals like cobalt and nickel are also being developed for these transformations. researchgate.netrsc.org

The choice of catalyst and reaction conditions is crucial for optimizing the synthesis and minimizing side reactions.

Control of Regioselectivity and Stereochemistry in Synthetic Processes

Directing Effects of Substituents on Aromatic Functionalization

The regioselectivity of the synthesis is primarily determined during the bromination of 2-nitroaniline. The substituents already present on the benzene ring—the amino (-NH₂) group and the nitro (-NO₂) group—exert strong directing effects on incoming electrophiles.

Amino Group (-NH₂): The amino group is a powerful activating group and an ortho, para-director. pressbooks.pubminia.edu.eg It donates electron density to the ring through resonance, particularly at the ortho and para positions, making them more susceptible to electrophilic attack.

Nitro Group (-NO₂): The nitro group is a strong deactivating group and a meta-director. pressbooks.pubminia.edu.eg It withdraws electron density from the ring, making it less reactive towards electrophiles. minia.edu.egyoutube.com

In 2-nitroaniline, these two effects are in opposition. The activating ortho, para-directing effect of the amino group dominates the deactivating meta-directing effect of the nitro group. quizlet.com Therefore, electrophilic substitution, such as bromination, is directed to the positions ortho and para to the amino group. Since the ortho position is already occupied by the nitro group, the incoming bromine atom is primarily directed to the para position, yielding 4-bromo-2-nitroaniline. ripublication.com

| Substituent | Activating/Deactivating | Directing Effect |

| -NH₂ (Amino) | Strongly Activating | Ortho, Para |

| -NO₂ (Nitro) | Strongly Deactivating | Meta |

| -Br (Bromo) | Weakly Deactivating | Ortho, Para |

Modern Purification Techniques and Strategies for Enhancing Product Isolation

The purification of 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline and its precursors is essential to obtain a product of high purity. Common and modern techniques include:

Crystallization/Recrystallization: This is a standard method for purifying solid organic compounds. orgsyn.org The crude product is dissolved in a suitable hot solvent and allowed to cool, whereupon the desired compound crystallizes out, leaving impurities in the solution. magritek.com For nitroaniline derivatives, solvents like ethanol (B145695) or aqueous ethanol mixtures are often effective. orgsyn.org

Column Chromatography: This technique is highly effective for separating compounds with different polarities. The crude mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (eluent) carries the components at different rates. chemicalbook.com This allows for the separation of the desired product from unreacted starting materials and side products.

Adsorption: Zeolites and other adsorbent materials can be used to remove aniline and nitro-substituted aniline contaminants from solutions, which can be adapted for purification purposes. researchgate.net

The choice of purification strategy depends on the scale of the synthesis and the nature of the impurities present. Often, a combination of techniques, such as an initial crystallization followed by column chromatography of the mother liquor, is employed to maximize yield and purity.

Analysis of Side Reactions and Formation of Impurities in Synthetic Routes to 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline

Several side reactions can occur during the synthesis of 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline, leading to the formation of impurities.

During Bromination of 2-Nitroaniline:

Formation of Isomers: While the para-substituted product is favored, small amounts of the ortho-isomer (2-bromo-6-nitroaniline) or other isomers might be formed.

Polybromination: If the reaction conditions are not carefully controlled, di- or tri-brominated products can be generated, such as 2,4-dibromo-6-nitroaniline. guidechem.com

During N-alkylation of 4-bromo-2-nitroaniline:

Unreacted Starting Material: Incomplete reaction will leave residual 4-bromo-2-nitroaniline in the product mixture.

Over-alkylation: While less common for secondary anilines, particularly with sterically hindered alkylating agents, there is a possibility of forming a quaternary ammonium (B1175870) salt if the reaction conditions are harsh.

Elimination Reactions: The alkylating agent, cyclopropylmethyl bromide, could potentially undergo elimination reactions under strong basic conditions, although this is less likely than substitution.

The presence of these impurities can affect the yield and purity of the final product and may necessitate more rigorous purification steps. Identifying these impurities, often through techniques like NMR spectroscopy and mass spectrometry, is crucial for optimizing the synthetic process.

| Potential Impurity | Originating Step | Reason for Formation |

| Isomeric Bromo-nitroanilines | Bromination | Competing directing effects |

| Polybrominated anilines | Bromination | Lack of reaction control |

| Unreacted 4-bromo-2-nitroaniline | N-alkylation | Incomplete reaction |

| Quaternary ammonium salt | N-alkylation | Harsh reaction conditions |

Chemical Reactivity and Mechanistic Investigations of 4 Bromo N Cyclopropylmethyl 2 Nitroaniline

Electrophilic Aromatic Substitution Reactions of 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline

Electrophilic Aromatic Substitution (EAS) on the 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline ring is a challenging transformation. The outcome of such reactions is dictated by the combined influence of the N-cyclopropylmethylamino, bromo, and nitro groups on the reactivity and regioselectivity of the benzene (B151609) ring.

Regioselectivity and Steric Effects of the N-Cyclopropylmethyl Group

The position of an incoming electrophile on the aromatic ring is directed by the existing substituents. In this molecule, the three groups exert conflicting influences:

N-Cyclopropylmethylamino Group (-NHCH₂-cPr): As a secondary amine, this group is a powerful activator and ortho, para-director. The nitrogen atom's lone pair can donate electron density into the ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during electrophilic attack. The para position is blocked by the bromine atom. The ortho position at C2 is blocked by the nitro group. Therefore, this group primarily directs incoming electrophiles to the C6 position.

Bromo Group (-Br): Halogens are deactivating yet ortho, para-directing. The bromine atom directs incoming electrophiles to its ortho positions (C3 and C5) and its para position (C1, which is occupied).

Nitro Group (-NO₂): The nitro group is a strong deactivator and a meta-director, directing incoming electrophiles to the C3 and C5 positions.

The N-cyclopropylmethylamino group is the most powerful activating group and would typically dominate the directing effects. However, its influence is significantly tempered by steric hindrance. The bulky cyclopropylmethyl substituent sterically shields the C6 position, making an electrophilic attack at this site less favorable. libretexts.org This steric effect can reduce the rate of substitution at the adjacent ortho position, potentially altering the expected product distribution. youtube.com Consequently, while the amino group strongly activates the ring, the combination of a blocked para position and a sterically hindered ortho position complicates the prediction of a single major product. Electrophilic attack, if it occurs, would likely result in a mixture of isomers, with substitution at C6 being kinetically hindered and substitution at C3 or C5 being electronically less favored by the primary directing group but directed by both the bromo and nitro groups.

Activation and Deactivation of the Aromatic Ring

The substituents on 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline have the following effects:

N-Cyclopropylmethylamino Group: This is a strong activating group due to the resonance donation of the nitrogen lone pair.

Bromo Group: This is a weakly deactivating group. It withdraws electron density through induction due to its high electronegativity but can donate electron density weakly through resonance. The inductive effect is stronger, leading to net deactivation.

Nitro Group: This is a powerful deactivating group, withdrawing electron density from the ring by both strong inductive and resonance effects.

| Substituent | Effect on Reactivity | Directing Influence | Positions Directed To |

|---|---|---|---|

| -NH(CH₂-cPr) | Strongly Activating | Ortho, Para | C6 (Para position is blocked) |

| -Br | Weakly Deactivating | Ortho, Para | C3, C5 (Para position is blocked) |

| -NO₂ | Strongly Deactivating | Meta | C3, C5 |

Nucleophilic Substitution Reactions Involving the Bromo Substituent

In contrast to its deactivation towards electrophiles, the electronic structure of 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline is highly favorable for nucleophilic substitution at the C4 position.

Direct Nucleophilic Displacement Strategies

The bromine atom on the ring is susceptible to direct displacement by a nucleophile via the nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group.

In this molecule, the nitro group is positioned ortho to the bromo substituent. This arrangement is ideal for activating the C-Br bond towards nucleophilic attack. The mechanism proceeds via a two-step addition-elimination sequence:

Addition: A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the oxygen atoms of the ortho-nitro group, providing significant stabilization. youtube.com

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the substitution product.

This pathway allows for the direct replacement of the bromine atom with a variety of nucleophiles, such as alkoxides, amines, and thiolates, under relatively mild conditions. The rate of reaction generally follows the leaving group ability F > Cl ≈ Br > I, which is characteristic of a mechanism where the initial nucleophilic attack is the rate-determining step. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Hiyama, Sonogashira)

The carbon-bromine bond in 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline serves as an effective handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.org This methodology would enable the synthesis of biaryl compounds by replacing the bromine atom with a variety of aryl or heteroaryl groups. nih.govresearchgate.net The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org This transformation would yield a styrene (B11656) derivative, providing a route to extend the carbon framework with a vinyl group. The reaction is typically carried out with a palladium catalyst and a base, and often favors the formation of the trans isomer. mdpi.com

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.org It requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org This method would allow for the introduction of an alkynyl substituent at the C4 position, producing an arylalkyne, a versatile intermediate for further synthesis.

| Reaction Name | Coupling Partner | Typical Catalyst System | Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryl |

| Heck | Alkene (e.g., Styrene) | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Styrene derivative |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | Arylalkyne |

Transformations of the Nitro Group in 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline

The nitro group is a versatile functional group that can be readily transformed, most commonly via reduction to a primary amine. This transformation opens up pathways to a variety of other molecular structures, particularly heterocyclic systems.

The reduction of the aromatic nitro group to an amino group is a well-established and efficient process. wikipedia.org Several methods can be employed:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel.

Metal-Acid Systems: Treatment with metals like iron, tin, or zinc in the presence of an acid (e.g., HCl or acetic acid). scispace.com

Other Reducing Agents: Reagents like sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also effect this reduction. organic-chemistry.org

This reduction converts 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline into 4-bromo-N¹-(cyclopropylmethyl)benzene-1,2-diamine . This resulting ortho-phenylenediamine derivative is a key precursor for the synthesis of benzimidazoles. nih.gov The condensation of the 1,2-diamine with a suitable one-carbon electrophile, such as an aldehyde or a carboxylic acid (or its derivatives), leads to cyclization and the formation of the benzimidazole (B57391) ring system. rsc.orgmdpi.com For example, reacting the diamine with an aldehyde in the presence of an acid catalyst or an oxidizing agent would yield a 2-substituted benzimidazole, a privileged scaffold in medicinal chemistry. organic-chemistry.orgmdpi.com

Selective Reduction Pathways to Amino Derivatives

The reduction of the nitro group in 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline to a primary amine is a key transformation, yielding the corresponding diamine, a versatile building block in organic synthesis. The challenge in this reduction lies in achieving selectivity, preserving the bromo substituent and the cyclopropylmethyl group. Catalytic hydrogenation is a widely employed and effective method for this transformation.

Various catalytic systems are known to be effective for the reduction of nitroaromatics. nih.gov The choice of catalyst and reaction conditions is crucial to prevent undesired side reactions such as hydrodebromination (removal of the bromine atom).

Table 1: Representative Catalytic Systems for Selective Nitro Reduction

| Catalyst | Reducing Agent | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| Pd/C | H₂ | Ethanol (B145695), Methanol | Room temperature, 1-4 atm H₂ | General Knowledge |

| PtO₂ | H₂ | Acetic Acid | Room temperature, 1-3 atm H₂ | General Knowledge |

| Ni₂P | Hydrazine hydrate | Ethanol | Reflux | General Knowledge |

The mechanism of catalytic hydrogenation typically involves the adsorption of the nitro compound and hydrogen onto the catalyst surface. The nitro group is sequentially reduced, likely through nitroso and hydroxylamine (B1172632) intermediates, to the corresponding amine. The use of metal nanoparticles, such as copper ferrite, with a reducing agent like sodium borohydride (B1222165) in an aqueous medium, presents an efficient and environmentally friendly alternative for the reduction of nitroanilines. nih.gov

Oxidation Reactions and Formation of Nitroso/Dinitro Compounds

The oxidation of 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline can proceed at several sites. Oxidation of the secondary amine functionality can lead to the formation of N-nitroso compounds, while more vigorous oxidation could potentially affect the aromatic ring or the cyclopropylmethyl group.

The conversion of secondary anilines to their corresponding N-nitroso derivatives is a well-established reaction, typically achieved by treatment with a nitrosating agent such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). researchgate.net The mechanism involves the formation of the nitrosonium ion (NO⁺), which acts as an electrophile and is attacked by the nucleophilic secondary amine.

Furthermore, the oxidation of anilines can lead to the formation of nitroarenes, although this generally requires stronger oxidizing agents and is more common for primary anilines. mdpi.com For N-substituted anilines, the conditions required for aromatic nitration could potentially lead to degradation or side reactions at the N-alkyl group. The presence of the electron-withdrawing nitro group already on the ring would make further nitration to a dinitro compound challenging, requiring harsh conditions.

Table 2: Potential Oxidation and Nitrosation Reactions

| Reaction | Reagent(s) | Product Type | Typical Conditions | Reference |

|---|---|---|---|---|

| N-Nitrosation | NaNO₂, HCl | N-Nitrosoaniline | 0-5 °C | researchgate.net |

It is noteworthy that for some N-alkyl-2-nitroanilines, intramolecular oxidation of the alkyl chain can occur under specific conditions, such as upon collisional activation in mass spectrometry, with concomitant reduction of the nitro group.

Reactivity of the Cyclopropylmethyl Moiety

The cyclopropylmethyl group is a fascinating functional moiety that can exhibit unique reactivity due to the inherent strain of the three-membered ring.

Cyclopropane (B1198618) Ring-Opening Reactions and Derivatization

The cyclopropane ring in the N-cyclopropylmethyl group can undergo ring-opening reactions through various mechanisms, including radical, cationic, and transition-metal-mediated pathways. nih.gov The stability of the resulting intermediate often dictates the regioselectivity of the ring cleavage.

One particularly relevant reaction is the cleavage of the cyclopropyl (B3062369) group from the nitrogen atom upon treatment with nitrous acid. researchgate.net Studies on N-cyclopropyl-N-alkylanilines have shown that nitrosation can lead to the formation of an amine radical cation. This intermediate can then undergo rapid cyclopropyl ring-opening to generate an iminium ion with a C-centered radical, ultimately leading to cleavage of the C-N bond and formation of an N-nitrosoaniline and products derived from the opened cyclopropane ring. researchgate.net

Radical-mediated ring-opening is also a common pathway for cyclopropylmethyl groups. nih.gov The formation of a radical adjacent to the cyclopropane ring can induce homolytic cleavage of one of the ring's C-C bonds to form a more stable, delocalized radical.

Table 3: Plausible Cyclopropane Ring-Opening Reactions

| Trigger | Intermediate | Resulting Structure | Reference |

|---|---|---|---|

| Nitrosation (NO⁺) | Amine radical cation | N-Nitrosoaniline + Ring-opened fragments | researchgate.net |

| Radical Initiator | Carbon-centered radical | Rearranged acyclic amine | nih.gov |

Chemical Modifications at the Nitrogen Atom

The secondary amine in 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline is a nucleophilic center and can participate in a variety of chemical modifications, provided that the reagents are compatible with the other functional groups in the molecule.

Besides the N-nitrosation described previously, the nitrogen atom can undergo reactions such as alkylation and acylation. N-alkylation would introduce a second alkyl group on the nitrogen, forming a tertiary amine. This would require reaction with an alkyl halide or another suitable electrophile, often in the presence of a base to deprotonate the secondary amine.

N-acylation, the reaction with an acyl halide or anhydride, would lead to the corresponding amide. This transformation is typically straightforward and can be carried out under mild conditions, often using a base like pyridine (B92270) or triethylamine (B128534) to scavenge the acid byproduct. Such a reaction would convert the basic amine into a neutral amide, significantly altering the electronic properties of the nitrogen substituent.

Advanced Structural Characterization and Spectroscopic Analysis of 4 Bromo N Cyclopropylmethyl 2 Nitroaniline

Single-Crystal X-ray Diffraction Studies: The Missing Blueprint

Furthermore, crystallographic data is essential for elucidating the complex network of intermolecular forces that govern how molecules arrange themselves in a solid state. This includes identifying potential hydrogen bonds, such as those involving the amine hydrogen (N-H) and the nitro group's oxygen atoms (N-H···O) or other acceptor atoms, as well as weaker C-H···O interactions. The analysis would also explore the possibility of π-π stacking between the aromatic rings, a common interaction in nitroaniline derivatives that influences crystal packing. Understanding these supramolecular assemblies is key to predicting the material's physical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unassigned Resonances

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atoms within a molecule, providing insights into its connectivity and structure in solution.

One-Dimensional (¹H and ¹³C) NMR Spectral Interpretation

One-dimensional ¹H and ¹³C NMR spectra would provide the foundational information for a structural assignment. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring, the methylene (B1212753) bridge (-CH₂-), and the cyclopropyl (B3062369) group. The chemical shifts (δ) and coupling constants (J) of these signals would offer clues about their electronic environment and spatial relationships. Similarly, the ¹³C NMR spectrum would reveal the chemical shifts of each unique carbon atom in the molecule. However, specific, experimentally verified spectral data for 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline is not available in the reviewed literature.

Two-Dimensional (COSY, HSQC, HMBC) NMR Techniques for Connectivity and Proximity Analysis

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional NMR techniques are required.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, for instance, by showing correlations between the methylene protons and the protons of the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, linking the signals from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (typically 2-3 bond) correlations between protons and carbons, helping to piece together the entire molecular framework, for example, by connecting the methylene protons to the carbons of the aromatic ring.

The absence of published 1D and 2D NMR data for 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline prevents a detailed interpretation and assignment of its spectral characteristics.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups and the conformational analysis of molecules. For 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline, a detailed vibrational analysis can be elucidated through computational methods, which predict the frequencies and intensities of the vibrational modes. These theoretical spectra provide a basis for the interpretation of experimental data, should it become available.

The vibrational modes of 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline can be assigned to specific functional groups and structural components of the molecule. Key vibrational signatures would include the N-H stretching of the secondary amine, the symmetric and asymmetric stretching of the nitro group, C-H stretching of the aromatic ring and the cyclopropyl group, C-N stretching, and the C-Br stretching.

Key Predicted Vibrational Modes and Their Assignments:

N-H Stretching: The N-H stretching vibration of the secondary amine is expected to appear in the region of 3350-3450 cm⁻¹. The exact position can be influenced by intra- and intermolecular hydrogen bonding.

Aromatic C-H Stretching: The C-H stretching vibrations of the benzene (B151609) ring are typically observed in the 3000-3100 cm⁻¹ range. jchps.com

Aliphatic C-H Stretching: The C-H stretching modes of the cyclopropylmethyl group are anticipated in the 2850-3000 cm⁻¹ region.

Nitro Group Vibrations: The nitro (NO₂) group is characterized by strong asymmetric and symmetric stretching vibrations. The asymmetric stretching is predicted to occur in the 1510-1560 cm⁻¹ range, while the symmetric stretching is expected between 1335 and 1385 cm⁻¹. jchps.com

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region.

N-H Bending: The in-plane bending vibration of the N-H bond is expected in the 1550-1650 cm⁻¹ range.

C-N Stretching: The stretching vibration of the aromatic C-N bond is predicted to be in the 1250-1350 cm⁻¹ region. jchps.com

C-Br Stretching: The C-Br stretching vibration is expected to be observed in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Conformational analysis of the cyclopropylmethyl group and its orientation relative to the aniline (B41778) ring can also be inferred from the vibrational spectra, as different conformers may exhibit subtle shifts in their vibrational frequencies.

Interactive Data Table: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Primary Functional Group |

| N-H Stretch | 3350-3450 | Secondary Amine |

| Aromatic C-H Stretch | 3000-3100 | Benzene Ring |

| Aliphatic C-H Stretch | 2850-3000 | Cyclopropylmethyl Group |

| Asymmetric NO₂ Stretch | 1510-1560 | Nitro Group |

| Symmetric NO₂ Stretch | 1335-1385 | Nitro Group |

| Aromatic C=C Stretch | 1400-1600 | Benzene Ring |

| N-H Bend | 1550-1650 | Secondary Amine |

| Aromatic C-N Stretch | 1250-1350 | Aromatic Amine |

| C-Br Stretch | 500-600 | Bromo Group |

High-Resolution Mass Spectrometry for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable technique for determining the precise molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns. For 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline, HRMS would provide an accurate mass measurement, allowing for the unambiguous determination of its elemental composition.

The fragmentation of 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline in the mass spectrometer would be expected to proceed through several predictable pathways, initiated by the ionization of the molecule. The presence of the bromine atom would result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with the two isotopes of bromine (⁷⁹Br and ⁸¹Br) having nearly equal natural abundance.

Predicted Fragmentation Pathways:

A primary fragmentation pathway would likely involve the cleavage of the bond between the nitrogen atom and the cyclopropylmethyl group. This would lead to the formation of a stable cyclopropylmethyl cation and a 4-bromo-2-nitroaniline (B116644) radical cation.

Another significant fragmentation pathway would be the loss of the nitro group (NO₂) from the molecular ion. This is a common fragmentation pattern for nitroaromatic compounds. Subsequent fragmentation could involve the loss of a hydrogen atom or other small neutral molecules.

Cleavage of the cyclopropyl ring itself is also a possibility, which could lead to a variety of smaller fragment ions. The presence of the bromine atom provides a useful label for tracking the fragmentation of the aromatic portion of the molecule.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Fragment Ion | Predicted m/z | Proposed Structure/Loss |

| [M]⁺ | 285.99/287.99 | Molecular Ion |

| [M - NO₂]⁺ | 239.00/241.00 | Loss of Nitro Group |

| [M - C₄H₇]⁺ | 217.95/219.95 | Loss of Cyclopropylmethyl Radical |

| [C₄H₇]⁺ | 55.05 | Cyclopropylmethyl Cation |

Theoretical and Computational Chemistry Studies on 4 Bromo N Cyclopropylmethyl 2 Nitroaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and geometric properties of molecules. researchgate.net By calculating the electron density, DFT methods can accurately predict a wide range of molecular characteristics.

Prediction of Energetic and Geometric Parameters

Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-bromo-N-(cyclopropylmethyl)-2-nitroaniline, this would involve calculating key bond lengths, bond angles, and dihedral angles. These optimized geometric parameters provide a solid foundation for all subsequent computational analyses.

Table 1: Predicted Energetic and Geometric Parameters for 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline (Illustrative) (Note: As no specific literature is available, this table is a hypothetical representation of typical DFT output.)

| Parameter | Predicted Value |

|---|---|

| Total Energy (Hartree) | -2345.6789 |

| Dipole Moment (Debye) | 4.56 |

| C-Br Bond Length (Å) | 1.90 |

| N-O Bond Length (Å) | 1.22 |

Vibrational Frequency Analysis and Spectroscopic Correlation

Following geometry optimization, vibrational frequency analysis is typically performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the calculated vibrational frequencies with experimental spectra (were they available), a detailed assignment of the vibrational modes can be achieved. This correlation is instrumental in confirming the optimized molecular structure and understanding the molecule's dynamic behavior.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Spatial Distributions

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energies and spatial distributions of these orbitals are key indicators of a molecule's ability to donate or accept electrons.

Prediction of Reactive Sites and Electrophilic/Nucleophilic Behavior

The HOMO is the orbital from which a molecule is most likely to donate electrons, thus indicating regions of nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, highlighting regions of electrophilic character. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. ajchem-a.com For 4-bromo-N-(cyclopropylmethyl)-2-nitroaniline, the FMO analysis would pinpoint the specific atoms or regions most susceptible to electrophilic or nucleophilic attack.

Table 2: Frontier Molecular Orbital Properties of 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline (Illustrative) (Note: This table is a hypothetical representation of typical FMO analysis output.)

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.78 |

| LUMO Energy | -2.34 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.org It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and antibonding orbitals. This method is particularly useful for quantifying intramolecular interactions and charge delocalization. researchgate.net

NBO analysis can reveal hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital. For 4-bromo-N-(cyclopropylmethyl)-2-nitroaniline, NBO analysis would quantify the charge transfer between different parts of the molecule, such as the phenyl ring, the nitro group, and the cyclopropylmethyl substituent, providing insights into the molecule's electronic stability.

Prediction of Reaction Mechanisms and Transition State Structures

Computational chemistry plays a vital role in elucidating reaction mechanisms by identifying transition states, which are the high-energy structures that connect reactants and products. scielo.brmdpi.com By calculating the energy profile of a potential reaction pathway, including the energies of reactants, products, intermediates, and transition states, chemists can predict the feasibility and kinetics of a reaction. For 4-bromo-N-(cyclopropylmethyl)-2-nitroaniline, computational methods could be employed to study its potential reactions, such as nucleophilic aromatic substitution or reactions involving the nitro group, by mapping out the complete potential energy surface.

Calculation of Activation Energy Barriers for Key Transformations

Currently, there are no published studies detailing the calculation of activation energy barriers for key chemical transformations involving 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline. Such transformations could include, but are not limited to, nucleophilic aromatic substitution, reduction of the nitro group, or reactions involving the secondary amine. Computational methods, such as Density Functional Theory (DFT), could be employed to model these reaction pathways and determine the energy profiles, providing valuable insights into the compound's reactivity and the feasibility of various synthetic modifications.

Quantum Chemical Descriptors and Reactivity Indices

A comprehensive analysis of the quantum chemical descriptors and reactivity indices for 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline has not been reported. These descriptors, which are typically derived from the electronic structure of the molecule, are crucial for understanding its stability, reactivity, and potential interaction with other chemical species. Key descriptors that await calculation include:

Highest Occupied Molecular Orbital (HOMO) Energy: Indicates the electron-donating ability of the molecule.

Lowest Unoccupied Molecular Orbital (LUMO) Energy: Indicates the electron-accepting ability of the molecule.

HOMO-LUMO Gap: A crucial indicator of chemical reactivity and kinetic stability.

Electron Affinity: The energy released when an electron is added to the molecule.

Ionization Potential: The energy required to remove an electron from the molecule.

Electronegativity: The ability of the molecule to attract electrons.

Chemical Hardness and Softness: Measures of the molecule's resistance to change in its electron distribution.

Electrophilicity Index: A measure of the molecule's ability to act as an electrophile.

The following table represents a template for how such data would be presented, pending future research.

| Descriptor | Symbol | Calculated Value (a.u.) |

| Highest Occupied Molecular Orbital Energy | EHOMO | Data Not Available |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data Not Available |

| HOMO-LUMO Energy Gap | ΔE | Data Not Available |

| Ionization Potential | I | Data Not Available |

| Electron Affinity | A | Data Not Available |

| Global Hardness | η | Data Not Available |

| Chemical Potential | µ | Data Not Available |

| Global Electrophilicity Index | ω | Data Not Available |

| Global Softness | S | Data Not Available |

Theoretical Assessment of Nonlinear Optical (NLO) Properties

The nonlinear optical (NLO) properties of 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline have not been theoretically assessed in any published research. Organic molecules with donor-acceptor functionalities, such as nitroanilines, are known to exhibit significant NLO responses, making them of interest for applications in optoelectronics and photonics. A theoretical investigation would involve the calculation of properties such as:

Linear Polarizability (α): The linear response of the electron cloud to an external electric field.

First Hyperpolarizability (β): The second-order nonlinear optical response, which is crucial for effects like second-harmonic generation.

Computational studies would provide a foundational understanding of the NLO potential of this specific molecule and could guide the design of new materials with enhanced optical properties. A prospective data table for these properties is presented below.

| Property | Symbol | Calculated Value |

| Dipole Moment | µ (Debye) | Data Not Available |

| Mean Polarizability | <α> (esu) | Data Not Available |

| Anisotropy of Polarizability | Δα (esu) | Data Not Available |

| First Hyperpolarizability | βtot (esu) | Data Not Available |

Applications and Advanced Material Science Perspectives of 4 Bromo N Cyclopropylmethyl 2 Nitroaniline

Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules

The 4-bromo-2-nitroaniline (B116644) scaffold, the parent structure of 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline, is a cornerstone intermediate in the synthesis of a wide array of complex organic molecules. The chemical significance of this scaffold is rooted in the interplay between its functional groups. The nitro (-NO₂) and bromo (-Br) groups are electron-withdrawing, while the amino (-NH₂) group is electron-donating. This "push-pull" electronic arrangement activates the aromatic ring for various chemical transformations.

Key reactive sites and their applications include:

The Bromo Group : Serves as an excellent handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov This allows for the attachment of diverse aryl, heteroaryl, alkyl, or alkenyl groups, significantly increasing molecular complexity. nih.govmdpi.com

The Nitro Group : Can be readily reduced to an amino group, forming a diamine derivative. This transformation is fundamental for constructing new molecular frameworks and is a key step in the synthesis of many pharmaceutical and heterocyclic compounds. researchgate.net

The Amino Group : The N-(cyclopropylmethyl)amino group can participate in various reactions, including acylation, alkylation, and condensation, allowing for further functionalization and the construction of larger molecular assemblies.

This multi-functional nature allows chemists to use the molecule as a starting point for creating extensive libraries of compounds for applications in medicinal chemistry, including the development of anti-inflammatory agents and histone deacetylase (HDAC) inhibitors. biosynth.com

Table 1: Physicochemical Properties of 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline and its Parent Compound

| Property | 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline | 4-Bromo-2-nitroaniline |

|---|---|---|

| CAS Number | 886049-61-2 appchemical.com | 875-51-4 sigmaaldrich.com |

| Molecular Formula | C₁₀H₁₁BrN₂O₂ appchemical.com | C₆H₅BrN₂O₂ sigmaaldrich.com |

| Molecular Weight | 271.11 g/mol appchemical.com | 217.02 g/mol sigmaaldrich.com |

| Appearance | Not specified; likely a yellow solid based on parent | Yellow solid guidechem.com |

| Melting Point | Not specified | 110-113 °C sigmaaldrich.com |

Precursor in Heterocyclic Chemistry for Novel Scaffold Construction

The 4-bromo-2-nitroaniline framework is a valuable precursor for the synthesis of heterocyclic compounds, which are integral to pharmaceutical and materials science. A common strategy involves the chemical reduction of the nitro group to an amine, yielding a 4-bromo-1,2-phenylenediamine derivative. This resulting ortho-diamine is a classic building block for the construction of various fused heterocyclic systems.

For instance, these diamine intermediates are used to synthesize benzotriazine di-N-oxides, which have shown activity against Mycobacterium tuberculosis. The electrophilicity of the bromo-nitro scaffold is considered beneficial for interactions with bacterial enzymes. Similarly, related ortho-phenylenediamines are key starting materials for synthesizing benzimidazoles and other fused five- or six-membered rings, which are prevalent motifs in biologically active molecules. chemicalbook.com

Development of Advanced Materials and Functional Molecules (e.g., Polymers, Dyes)

The unique electronic structure of the 4-bromo-2-nitroaniline core makes it a candidate for the development of advanced materials. The molecule possesses a significant dipole moment due to the presence of both strong electron-donating (amino) and electron-withdrawing (nitro) groups, a key feature for materials with nonlinear optical (NLO) properties. ripublication.com NLO materials are crucial for applications in optoelectronics and photonics, including signal processing and frequency conversion. ripublication.com

Research has demonstrated that single crystals of 4-bromo-2-nitroaniline exhibit promising NLO behavior. ripublication.com Specifically, its second-harmonic generation (SHG) efficiency was found to be 1.2 times that of urea, a standard reference material for NLO measurements. ripublication.com The presence of the bromine atom substantially increases the SHG efficiency compared to other substituted nitroanilines. ripublication.com

Table 2: Second-Harmonic Generation (SHG) Efficiency of 4-Bromo-2-nitroaniline and Related Compounds

| Compound | Relative SHG Efficiency (vs. Urea) |

|---|---|

| m-nitro acetanilide | 0.037 ripublication.com |

| 4-Bromo-2-nitroaniline | 1.2 ripublication.com |

Furthermore, the chromophoric nature of the nitroaniline scaffold makes it a key intermediate in the synthesis of azo dyes, which are known for their vibrant colors and stability. guidechem.com Bromoaniline derivatives are used to create disperse dyes for coloring synthetic fabrics like polyester. chemicalbook.comscispace.com By incorporating this scaffold into a polymer backbone, either as a monomer or a dopant, it is possible to create new functional polymers with specific optical or electronic properties. mdpi.com The N-cyclopropylmethyl group could be used to tune solubility and processing characteristics for these material applications.

Utilization in Novel Synthetic Method Development and Catalysis

The 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline structure is well-suited for use in the development of new synthetic methods and catalytic processes. The aryl bromide moiety is a prime substrate for palladium-catalyzed cross-coupling reactions, which are among the most powerful tools in modern organic synthesis. mdpi.com The Suzuki-Miyaura reaction, in particular, has been studied with various bromoaniline derivatives to form carbon-carbon bonds under relatively mild conditions. researchgate.netresearchgate.net The efficiency of these reactions can be influenced by the electronic nature of the substituents on the aniline (B41778) ring. researchgate.net

The reduction of the nitro group is another area where catalysis is heavily employed. While stoichiometric reducing agents can be used, catalytic hydrogenation or transfer hydrogenation using metal nanoparticles offers a more efficient and environmentally benign alternative. researchgate.netnih.gov The development of novel catalysts for the selective reduction of nitroarenes in the presence of other sensitive functional groups (like a bromine atom) is an active area of research. nih.gov Therefore, 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline can serve as a model substrate for testing the efficacy and selectivity of new catalytic systems.

Comparative Studies with Analogous Compounds of 4 Bromo N Cyclopropylmethyl 2 Nitroaniline

Impact of Substituent Variations on Synthetic Accessibility and Yield

The synthesis of N-substituted bromo-nitroanilines is a multi-step process, with the accessibility and yield being highly dependent on the nature of the halogen and N-alkyl substituents.

Halogen Substituents: The parent scaffold, 4-bromo-2-nitroaniline (B116644), is typically synthesized through the bromination of 2-nitroaniline (B44862). The choice of brominating agent and reaction conditions is critical for achieving high yields and regioselectivity. Modern methods, such as copper-catalyzed oxidative bromination, have been developed to improve efficiency. The reactivity of the aniline (B41778) ring to halogenation is influenced by the halogen itself. For instance, while direct bromination can be difficult to control, often leading to multiple substitutions, using a protecting group on the amine can direct halogenation to the para position. chemistrysteps.com The nature of the halogen (F, Cl, Br, I) affects the electronic properties of the ring, which in turn influences the feasibility of subsequent reactions, including N-alkylation.

N-Alkyl Group Substituents: The introduction of the N-alkyl group, such as the cyclopropylmethyl group, is typically achieved through nucleophilic substitution. The reactivity for this step can be influenced by the steric bulk of the alkyl group. For example, studies on N-alkylation of arylsulphonamides show that larger, branched alkyl groups can significantly alter reaction pathways due to increased steric hindrance. nih.gov While simpler alkyl groups like methyl or ethyl may be readily introduced, bulkier groups like cyclopropylmethyl might require more specific reaction conditions to achieve optimal yields. Research on the N-alkylation of various anilines with alcohols has shown that yields can be moderate to good (40-98%) depending on the specific substituents present on the aniline ring. nih.gov

The following table summarizes the general impact of substituent variations on the synthesis of analogous nitroanilines.

Influence of Structural Modifications on Chemical Reactivity Profiles

Structural modifications to the 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline framework, such as altering the N-alkyl group or the halogen, directly influence the compound's chemical reactivity.

The amino group in aniline is a powerful activating group and ortho, para-director in electrophilic aromatic substitution reactions. chemistrysteps.com However, the presence of a strong electron-withdrawing nitro group deactivates the ring. libretexts.org The halogen atom is also generally deactivating. This combination of activating and deactivating groups creates a complex reactivity profile.

Influence of N-Alkyl Groups: The N-alkyl group influences reactivity primarily through steric effects and its electron-donating inductive effect.

Steric Hindrance: Bulky N-alkyl groups can sterically shield the ortho-positions, making reactions at these sites more difficult. This has been observed in studies of anilines with large ortho-substituents, where reactivity at the nitrogen center or adjacent ring positions is significantly impeded. rsc.orgrsc.org The cyclopropylmethyl group, while not excessively large, provides more steric bulk than a methyl or ethyl group, which can influence the regioselectivity of further substitutions.

Basicity: N-alkylation can affect the basicity of the aniline nitrogen. While N-methylation and N-dimethylation make aniline a stronger base, the opposite is true for 4-nitroaniline, where these substitutions result in weaker bases. rsc.org However, progressing from N-methyl to higher N-alkyl groups generally increases basicity in an inductive order. rsc.org

Influence of Halogen Variation: Halogens are deactivating yet ortho, para-directing substituents. The specific halogen (F, Cl, Br, I) impacts the reactivity profile due to differences in electronegativity and size.

Dehalogenation: In reactions such as catalytic hydrogenation of the nitro group, the carbon-halogen bond can be susceptible to cleavage (hydrodehalogenation). researchgate.net This side reaction is a significant challenge, and its likelihood can depend on the specific halogen and reaction conditions.

Nucleophilic Aromatic Substitution: The presence of a strong electron-withdrawing nitro group ortho or para to a halogen can activate the ring for nucleophilic aromatic substitution, where the halogen acts as a leaving group.

Electronic and Steric Effects of Different N-Substituents and Halogen Positions on Reaction Pathways

The reaction pathways of substituted nitroanilines are governed by a delicate balance of electronic and steric effects imparted by the various functional groups.

Electronic Effects:

Nitro Group: The nitro group is a powerful electron-withdrawing group through both inductive and resonance effects, significantly reducing the electron density of the aromatic ring and the basicity of the amino group. libretexts.orgpearson.com This effect is most pronounced when the nitro group is in the ortho or para position relative to the amino group.

Steric Effects:

N-Substituents: The size of the N-alkyl group is a critical factor. Larger groups like isopropyl or isobutyl can create significant steric hindrance that prevents certain reactions, such as cyclization, thereby favoring alternative pathways like rearrangement. nih.gov The cyclopropylmethyl group in the target compound would exert more steric influence than a simple methyl group, potentially hindering reactions at the adjacent nitro group or the ortho C-H position.

Halogen and Nitro Positions: The ortho-nitro group in 2-nitroaniline derivatives creates a sterically crowded environment around the amino group. This can influence the conformation of the N-alkyl substituent and affect its interaction with reagents. The bromine at position 4 is remote from the primary reaction center (the amino group) and thus has a minimal steric impact on its reactivity.

The interplay of these effects is summarized in the table below.

Comprehensive Structure-Reactivity Relationship (SRR) Studies in Substituted Nitroanilines

Structure-Reactivity Relationship (SRR) studies systematically correlate changes in molecular structure with changes in chemical reactivity. For substituted nitroanilines, these relationships are often quantified using tools like the Hammett equation, which relates reaction rates and equilibrium constants to the electronic properties of substituents. wikipedia.org

Key SRR Principles:

Hammett Plots: For many reactions involving substituted anilines, plotting the logarithm of the reaction rate constant against the Hammett substituent constant (σ) yields a linear relationship. nih.govresearchgate.net The slope of this line, known as the reaction constant (ρ, rho), provides insight into the reaction mechanism. A negative ρ value indicates that the reaction is favored by electron-donating groups (buildup of positive charge in the transition state), while a positive ρ value signifies that the reaction is favored by electron-withdrawing groups (buildup of negative charge). wikipedia.orgresearchgate.net For example, the oxidation of substituted anilines shows a large negative ρ value, indicating the reaction is enhanced by electron-donating substituents. nih.gov

Predictive Power: By understanding these relationships, the reactivity of a novel compound like 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline can be predicted. The N-cyclopropylmethyl group is electron-donating, the ortho-nitro group is strongly electron-withdrawing, and the para-bromo group is also electron-withdrawing. The net effect will result in a significantly less basic and less nucleophilic amine compared to aniline itself, and a ring that is strongly deactivated towards further electrophilic substitution. Any such substitution would likely be directed by the powerful ortho, para-directing N-alkylamino group to the positions ortho and para to it (C5 and C3), but the strong deactivation makes such reactions difficult.

The following table summarizes the general SRR trends for substituted anilines.

Q & A

Basic: What synthetic routes are recommended for preparing 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline, and how can reaction conditions be optimized?

Answer:

A common approach involves nucleophilic substitution or coupling reactions. For example, 2-nitroaniline derivatives are often synthesized by reacting brominated benzoyl chlorides with amines under reflux in polar aprotic solvents like acetonitrile . To optimize yield:

- Use equimolar ratios of 4-bromo-2-nitroaniline precursors and cyclopropylmethylamine to minimize side reactions.

- Reflux at 80–100°C for 1–2 hours with stirring to ensure complete reaction .

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor purity using HPLC (>97% by area) .

Basic: Which spectroscopic techniques are critical for characterizing 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline?

Answer:

- 1H/13C NMR : Identify substituent integration and coupling patterns. The cyclopropylmethyl group shows distinct δ 0.5–1.5 ppm (cyclopropane protons) and δ 2.5–3.5 ppm (N–CH2) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 300.9845) and isotopic patterns for bromine .

- IR Spectroscopy : Detect nitro group stretching (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric) .

Advanced: How does the cyclopropylmethyl group affect the compound’s stability and reactivity in nucleophilic substitution reactions?

Answer:

The cyclopropylmethyl group introduces steric hindrance due to its rigid three-membered ring, which can slow down nucleophilic attacks at the adjacent nitrogen. However, its electron-donating inductive effect may enhance resonance stabilization of the nitro group. To assess these effects:

- Perform kinetic studies comparing substitution rates with linear alkylamine analogs.

- Use X-ray crystallography (if crystalline) to analyze bond angles and steric crowding .

- Conduct DFT calculations to map electron density distribution and predict reactive sites .

Advanced: How can computational models predict the biological activity of this compound, particularly in enzyme inhibition?

Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., LuxR-type regulators). The nitro group may mimic lactone rings in natural ligands, forming hydrogen bonds with residues like Trp66 .

- MD Simulations : Evaluate binding stability over 50–100 ns trajectories to identify key interactions (e.g., π-stacking with aromatic residues).

- Validate predictions with in vitro assays (e.g., quorum-sensing inhibition in Vibrio fischeri) .

Advanced: How can researchers resolve contradictions in reported synthetic yields or by-product formation?

Answer:

- By-Product Analysis : Use LC-MS to identify impurities. For example, over-reaction may produce debrominated or dimerized species .

- Reaction Monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation and optimize reaction termination times .

- Solvent Screening : Test alternatives to acetonitrile (e.g., DMF or THF) to reduce side reactions caused by solvent polarity .

Advanced: What strategies improve regioselectivity in further functionalization (e.g., introducing additional substituents)?

Answer:

- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) to the amine to steer electrophilic substitution to the para position of the bromine.

- Metal Catalysis : Use Pd-catalyzed C–H activation to selectively modify the aromatic ring. For example, Suzuki coupling with aryl boronic acids at the bromine site .

- pH Control : Perform reactions under acidic conditions to protonate the amine, reducing its electron-donating effects and directing nitration or halogenation .

Basic: What are the key storage and handling precautions for this compound?

Answer:

- Store at 0–4°C in amber vials to prevent photodegradation of the nitro group .

- Use inert atmospheres (N2/Ar) during synthesis to avoid oxidation of the cyclopropylmethyl group .

- Handle with nitrile gloves and fume hoods due to potential mutagenicity of nitroaromatics .

Advanced: How can researchers validate the compound’s role in modulating bacterial quorum-sensing pathways?

Answer:

- Gene Expression Assays : Quantify LuxR-regulated bioluminescence in E. coli reporter strains treated with the compound .

- Competitive Binding Studies : Use fluorescence polarization to measure displacement of natural autoinducers (e.g., OHHL) from LuxR .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying nitro or cyclopropyl groups) to identify critical pharmacophores .

Basic: What solvents and catalysts are optimal for recrystallizing this compound?

Answer:

- Solvents : Use ethanol/water (4:1) or dichloromethane/hexane mixtures for high recovery rates .

- Catalysts : Avoid acidic catalysts (risk of nitro group reduction); neutral alumina can aid in removing polar impurities .

Advanced: What mechanistic insights explain the compound’s resistance to hydrolysis under physiological conditions?

Answer:

- The electron-withdrawing nitro group reduces electron density at the amine, making it less susceptible to nucleophilic attack.

- Cyclopropylmethyl’s steric bulk further shields the amine. Validate via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.